

Spectroscopic Analysis of Diallylmelamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diallylmelamine**

Cat. No.: **B146501**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **Diallylmelamine** (also known as 2,4-diamino-6-diallylmino-1,3,5-triazine), a key compound utilized in various research and development applications. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The empirical formula for **Diallylmelamine** is C₉H₁₄N₆, and its molecular weight is 206.25 g/mol. The spectroscopic data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

A representative ¹H NMR spectrum can be found on ChemicalBook.[\[1\]](#)

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

A representative ^{13}C NMR spectrum can be found on ChemicalBook.[\[2\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Description of Vibration
~3400-3100	N-H stretching (amines)
~3080	=C-H stretching (alkene)
~2950-2850	C-H stretching (alkane)
~1650	C=C stretching (alkene)
~1600-1450	N-H bending, C-N stretching (triazine ring)
~990 and ~910	=C-H bending (out-of-plane)

Mass Spectrometry (MS)

m/z	Interpretation
206	$[\text{M}]^+$ (Molecular Ion)
Other fragmentation data not available in search results	

A representative mass spectrum can be found on ChemicalBook.[\[3\]](#)

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for organic compounds like **Diallylmelamine**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **Diallylmelamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[4]
- Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.^[4]
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.^[5]

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire a ^1H NMR spectrum. A standard pulse-acquire sequence is typically used.^[6]
- For ^{13}C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum and enhance signal-to-noise.^[7]

Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Diallylmelamine** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.^[8]
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.^[9]

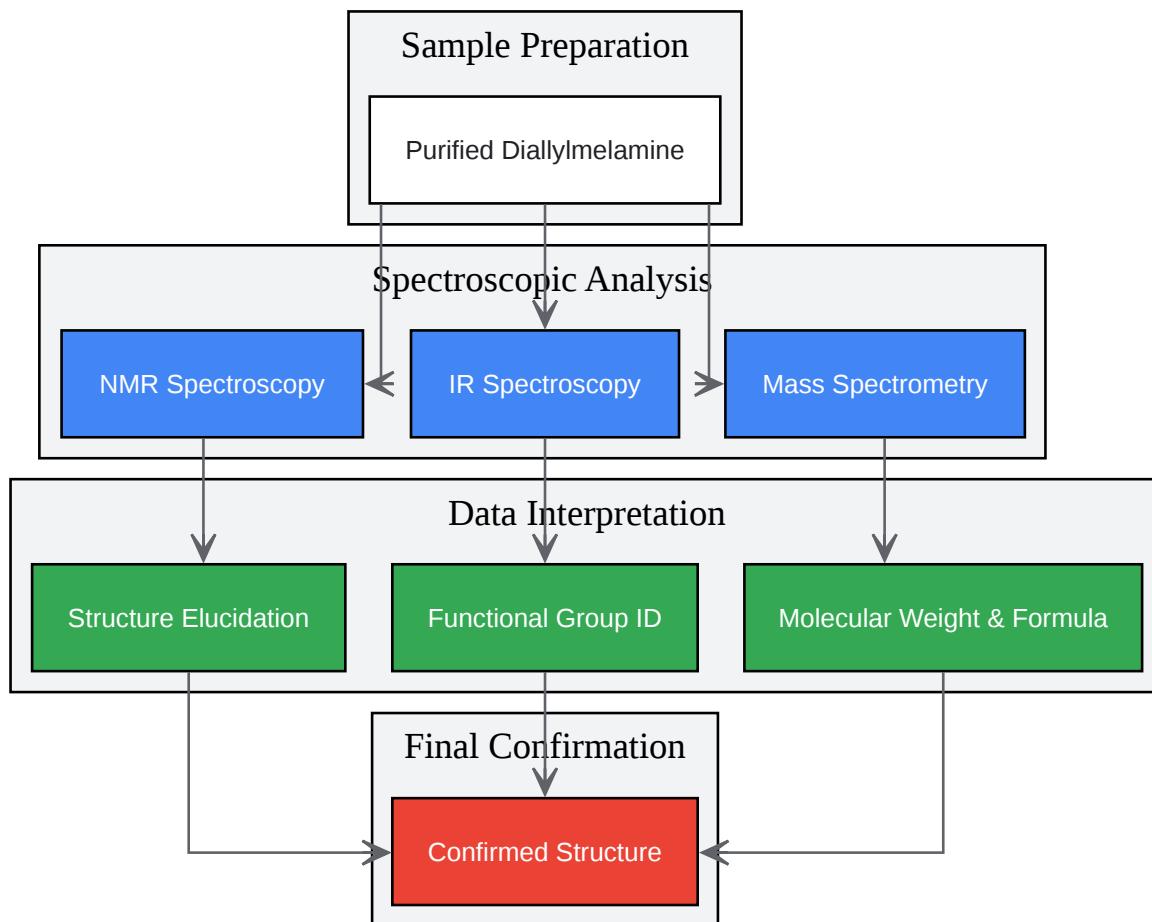
Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.^[8]

- Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.[8]
- The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):


- For volatile compounds, the sample can be introduced into the ion source via a heated reservoir or a gas chromatography (GC) inlet.[10]
- For non-volatile solids, a direct insertion probe is used to introduce the sample into the ion source.[10]
- The sample is typically dissolved in a volatile organic solvent to a concentration of approximately 1 mg/mL, and then further diluted.[11]

Data Acquisition:

- The sample molecules are introduced into the ion source, which is under a high vacuum.[12]
- In the ion source, molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[10]
- The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[12]
- A detector measures the abundance of each ion, and the data is plotted as relative intensity versus m/z .[10]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-DIAMINO-6-DIALLYLAMINO-1,3,5-TRIAZINE(91-77-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2,4-DIAMINO-6-DIALLYLAMINO-1,3,5-TRIAZINE(91-77-0) ^{13}C NMR spectrum [chemicalbook.com]
- 3. 2,4-DIAMINO-6-DIALLYLAMINO-1,3,5-TRIAZINE(91-77-0) MS [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. ekwan.github.io [ekwan.github.io]
- 7. bhu.ac.in [bhu.ac.in]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. mse.washington.edu [mse.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of Diallylmelamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146501#spectroscopic-data-of-diallylmelamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com